An In-depth Technical Guide to Glyceryl Dibehenate: Chemical Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Glyceryl Dibehenate: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl dibehenate, a diester of glycerol (B35011) and behenic acid, is a versatile lipid excipient widely utilized in the pharmaceutical and cosmetic industries.[1] It is a key component in various drug delivery systems, valued for its biocompatibility, safety, and unique physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of glyceryl dibehenate, with a focus on its role in modern drug development.
Chemical Structure and Identity
Glyceryl dibehenate is chemically known as docosanoic acid, diester with 1,2,3-propanetriol.[2] It is important to note that the commercially available product often referred to as "glyceryl behenate" is typically a mixture of mono-, di-, and tribehenate esters of glycerol, with the dibehenate form being the predominant component.[1] A well-known commercial example is Compritol® 888 ATO, which consists of approximately 12-18% glyceryl monobehenate, 52-54% glyceryl dibehenate, and 28-32% glyceryl tribehenate. The primary fatty acid is behenic acid (>85%).
The general chemical structures of the main components of commercial glyceryl behenate (B1239552) are depicted below:
-
Glyceryl Monobehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(O)CO
-
Glyceryl Dibehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O
-
Glyceryl Tribehenate: CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC[1]
Physicochemical Properties
The functional performance of glyceryl dibehenate in pharmaceutical formulations is dictated by its physicochemical properties. A summary of these properties is presented in the tables below.
Identification and General Properties
| Property | Value | References |
| Chemical Name | Docosanoic acid, diester with 1,2,3-propanetriol | [2] |
| Synonyms | Glycerol dibehenate, Glyceryl didocosanoate | [2] |
| CAS Number | 99880-64-5 (for diester) | [2] |
| Molecular Formula | C47H92O5 (for 1,3-dibehenate) | [2] |
| Molecular Weight | 737.23 g/mol (for 1,3-dibehenate) | |
| Appearance | Fine white to off-white powder or hard, waxy solid with a faint odor. | [3] |
Solubility Profile
| Solvent | Solubility | References |
| Water | Practically insoluble | [3][] |
| Ethanol (95%) | Practically insoluble | [3][] |
| Chloroform | Soluble (especially when heated) | [3][] |
| Dichloromethane | Soluble (when heated) | [] |
| Hexane | Practically insoluble | [] |
| Mineral Oil | Practically insoluble | [] |
Thermal Properties
| Property | Value | References |
| Melting Point | 65–77 °C | [] |
| Thermal Stability | Emits acrid smoke and irritating fumes upon decomposition at high temperatures. | [] |
Applications in Drug Development
Glyceryl dibehenate's lipid nature and solid form at room temperature make it a valuable excipient in a variety of pharmaceutical applications.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Glyceryl dibehenate is a cornerstone in the formulation of SLNs and NLCs, which are advanced drug delivery systems for enhancing the bioavailability of poorly soluble drugs.[5] It serves as the solid lipid matrix that encapsulates the active pharmaceutical ingredient (API). These lipid nanoparticles can be engineered for targeted drug delivery and controlled release.
Tablet and Capsule Lubricant
In oral solid dosage forms, glyceryl dibehenate is an effective lubricant, typically used in concentrations of 1-3%.[] It reduces the friction between the tablet surface and the die wall during the ejection process, preventing sticking and picking issues.[6] It is often considered a suitable alternative to magnesium stearate (B1226849), particularly for formulations where magnesium stearate may cause dissolution delays or compatibility problems.[6]
Controlled-Release Matrix Former
As a matrix-forming agent, glyceryl dibehenate can be used to formulate sustained-release tablets.[7] The lipid matrix controls the release of water-soluble drugs through a diffusion mechanism, allowing for a prolonged therapeutic effect and potentially reducing dosing frequency.
Taste Masking and Coating Agent
The waxy nature of glyceryl dibehenate makes it suitable for taste masking of bitter APIs and as a coating agent for tablets and capsules. The coating can also provide protection for moisture-sensitive drugs.
Experimental Protocols
This section outlines general methodologies for key experiments involving glyceryl dibehenate. Researchers should adapt these protocols based on their specific equipment and formulation.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This is a widely used method for producing SLNs with glyceryl dibehenate.
Methodology:
-
Preparation of the Lipid Phase: Glyceryl dibehenate and the lipophilic API are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
Preparation of the Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization (HPH) for a specified number of cycles and pressure to reduce the particle size to the nanometer range.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Tablet Manufacturing by Direct Compression with Glyceryl Dibehenate as a Lubricant
Direct compression is a common and efficient method for tablet manufacturing.
Methodology:
-
Sieving: The API and other excipients (e.g., filler, binder, disintegrant) are individually sieved through an appropriate mesh size to ensure particle size uniformity.
-
Blending: The sieved API and excipients, except for the lubricant, are blended in a suitable blender (e.g., V-blender, bin blender) for a predetermined time to achieve a homogenous mixture.
-
Lubrication: Glyceryl dibehenate is added to the blend and mixed for a shorter duration (typically 2-5 minutes) to ensure adequate lubrication without overlubrication, which could negatively impact tablet hardness and dissolution.
-
Compression: The final lubricated blend is compressed into tablets using a tablet press with appropriate tooling. In-process controls such as tablet weight, hardness, thickness, and friability are monitored.
Dissolution Testing of Tablets Containing Glyceryl Dibehenate
Dissolution testing is a critical quality control test to ensure the drug release from the tablet is consistent and meets specifications.
Methodology:
-
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle) is used.
-
Dissolution Medium: A specified volume of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8, 0.1 N HCl) is placed in the dissolution vessels and equilibrated to 37 ± 0.5°C.
-
Procedure: A tablet is placed in each vessel, and the apparatus is operated at a specified paddle speed (e.g., 50 rpm).
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.
-
Analysis: The concentration of the dissolved API in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The percentage of drug released is then calculated.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to characterize the thermal properties of glyceryl dibehenate, such as its melting point and polymorphism.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the glyceryl dibehenate sample (typically 3-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.
-
Instrumentation: The analysis is performed using a calibrated DSC instrument. An empty sealed pan is used as a reference.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 100°C) under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The enthalpy of fusion can also be calculated from the peak area.
Mandatory Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using hot homogenization.
Tablet Manufacturing Process Flow
Caption: Process flow for direct compression tablet manufacturing with glyceryl dibehenate.
Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of glyceryl dibehenate using DSC.
Safety and Regulatory Information
Glyceryl behenate is generally regarded as a non-toxic and non-irritant material.[] It is listed in the FDA Inactive Ingredients Guide for use in oral capsules and tablets and is GRAS (Generally Recognized as Safe).[] Standard precautions for handling chemical powders should be observed, such as using in a well-ventilated area and wearing appropriate personal protective equipment.
Conclusion
Glyceryl dibehenate is a highly functional lipid excipient with a well-established safety profile, making it a valuable tool in modern pharmaceutical formulation. Its utility in creating advanced drug delivery systems like SLNs and NLCs, as well as its role as a lubricant and controlled-release agent in conventional dosage forms, underscores its importance in addressing challenges in drug delivery, particularly for poorly soluble compounds. A thorough understanding of its physicochemical properties is essential for formulators to harness its full potential in developing robust and effective pharmaceutical products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. media.beckman.com [media.beckman.com]
- 5. Tablet Manufacturing Process Flowchart | Pharmaguideline [pharmaguideline.com]
- 6. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 7. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
